

# An In-depth Technical Guide to N-alpha-Boc-4-pyridyl-L-alanine

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## Compound of Interest

Compound Name: *Boc-Ala(4-pyridyl)-OH*

Cat. No.: *B558396*

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This technical guide provides a comprehensive overview of the core properties of N-alpha-Boc-4-pyridyl-L-alanine, a key building block for researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, experimental protocols for its synthesis and application, and its role in modulating biological signaling pathways.

## Core Physicochemical and Identification Properties

N-alpha-Boc-4-pyridyl-L-alanine is a synthetic amino acid derivative widely utilized in peptide synthesis and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide chains, while the 4-pyridyl side chain offers unique properties for influencing the biological activity and physicochemical characteristics of the resulting peptides.

Table 1: Identification and Structural Properties

Property	Value
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-4-yl)propanoic acid
Synonyms	Boc-3-(4-pyridyl)-L-alanine, Boc-L-Ala(4-pyridyl)-OH, Boc-4-Pal-OH
CAS Number	37535-57-2[1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub> [1]
Molecular Weight	266.29 g/mol [1]
Appearance	White to off-white crystalline powder
InChI Key	FNYWDMKESUACOU-JTQLQIEISA-N[1]
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1]

Table 2: Physicochemical Data

Property	Value	Conditions
Melting Point	224 - 232 °C	
Boiling Point	409.5°C (rough estimate)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
pKa	3.43 ± 0.10 (Predicted)	
Optical Rotation	[α] <sup>20</sup> /D = -30 ± 1°	c = 1 in DMF
Storage Temperature	2-8°C[1]	

## Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of N-alpha-Boc-4-pyridyl-L-alanine in research and development.

## Synthesis of N-alpha-Boc-4-pyridyl-L-alanine

The synthesis of N-alpha-Boc-4-pyridyl-L-alanine typically involves the protection of the amino group of 4-pyridyl-L-alanine using di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. The following is a representative protocol adapted from the synthesis of a similar compound.

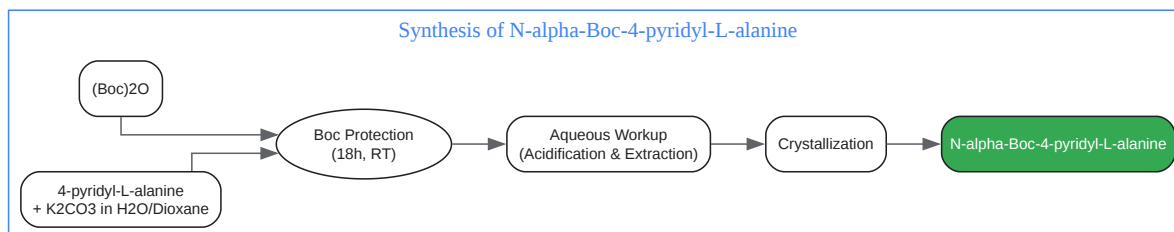
### Materials:

- 3-(4-pyridyl)-L-alanine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Water
- 1,4-Dioxane
- Ethyl acetate
- Citric acid
- Sodium chloride (NaCl)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Diethyl ether

### Procedure:

- Suspend 3-(4-pyridyl)-L-alanine in water in a reaction vessel and cool in an ice bath.
- Add anhydrous potassium carbonate to the stirred suspension.
- Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane over a period of 10 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 18 hours.

- Concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
- Extract the aqueous layer with ethyl acetate.
- Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.
- Saturate the aqueous layer with solid sodium chloride and extract multiple times with ethyl acetate.
- Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate to a low volume under reduced pressure until crystallization begins.
- Cool the mixture at 0°C for 1 hour to complete crystallization.
- Collect the crystals by filtration, wash with cold diethyl ether, and dry to obtain the final product.



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General workflow for the chemical synthesis of N-alpha-Boc-4-pyridyl-L-alanine.

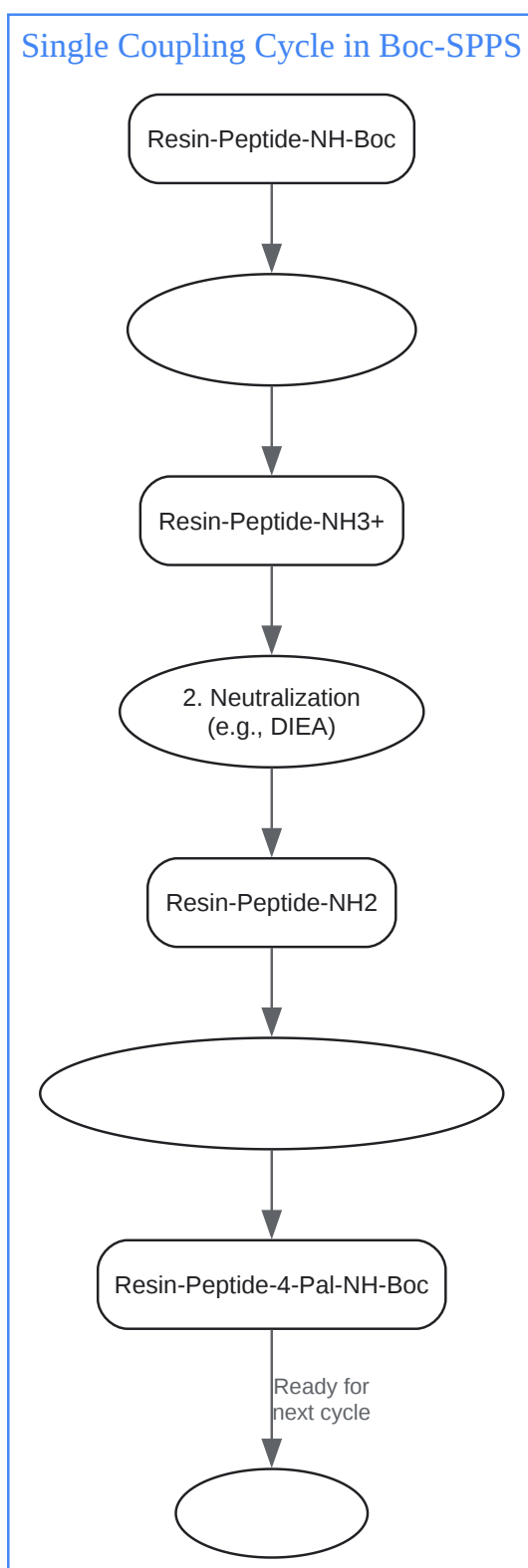
## Boc Solid-Phase Peptide Synthesis (SPPS)

N-alpha-Boc-4-pyridyl-L-alanine is a key reagent in Boc-SPPS. The following diagram illustrates a single coupling cycle for incorporating a 4-pyridyl-L-alanine residue into a growing peptide chain on a solid support.

General Cycle:

- Deprotection: Removal of the Boc group from the N-terminus of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA).
- Neutralization: Neutralization of the resulting ammonium salt with a base like diisopropylethylamine (DIEA).
- Coupling: Activation of the carboxylic acid of N-alpha-Boc-4-pyridyl-L-alanine with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with the free N-terminus of the peptide chain.
- Washing: Thorough washing of the resin to remove excess reagents and byproducts.

## Single Coupling Cycle in Boc-SPPS

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A single cycle of Boc-SPPS for the incorporation of a 4-pyridyl-L-alanine residue.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC): Purity assessment of N-alpha-Boc-4-pyridyl-L-alanine is typically performed using reversed-phase HPLC.

- System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
- Detection: UV at 210 nm or 220 nm.
- Procedure: A sample of the compound is dissolved in the mobile phase, injected onto the column, and the chromatogram is recorded. Purity is determined by the relative area of the product peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used for structural confirmation. While specific spectra for this compound are not readily available in public databases, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

- $^1\text{H}$  NMR (Expected): Signals for the tert-butyl protons (singlet,  $\sim 1.4$  ppm), the  $\alpha$ -proton (multiplet), the  $\beta$ -protons (multiplets), and the aromatic protons of the pyridyl ring.
- $^{13}\text{C}$  NMR (Expected): Resonances for the carbons of the Boc group, the alanine backbone, and the pyridyl ring.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

- Expected Molecular Ion:  $[\text{M}+\text{H}]^+$  at  $m/z$  267.13.

## Biological Activity and Signaling Pathways

The incorporation of 4-pyridyl-L-alanine into peptides can significantly influence their biological properties. The pyridyl group can enhance aqueous solubility and stability of peptides, which is

beneficial for drug development.<sup>[2][3]</sup> It can also modulate the binding affinity of peptides to their target receptors.

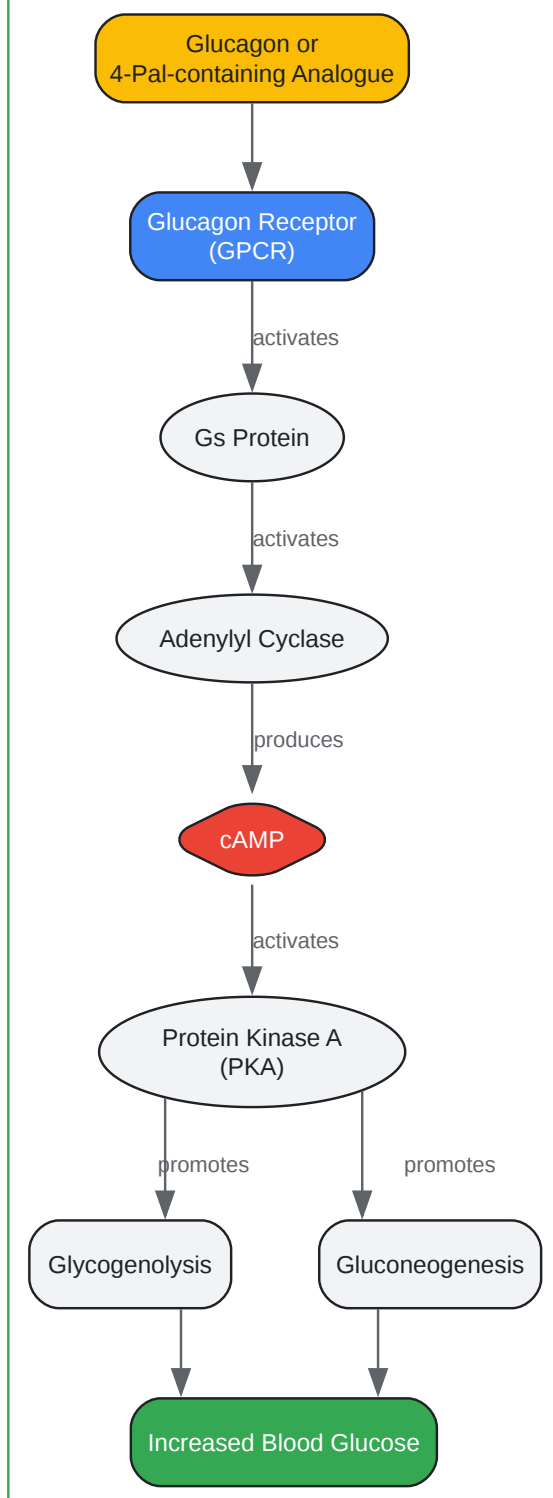
Peptides containing 4-pyridyl-L-alanine have been shown to interact with G-protein coupled receptors (GPCRs), such as the glucagon receptor and somatostatin receptors.

## Glucagon Receptor Signaling

Glucagon is a peptide hormone that plays a crucial role in glucose homeostasis. It binds to the glucagon receptor, a GPCR, primarily on liver cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).<sup>[3][4][5][6][7]</sup> cAMP then activates protein kinase A (PKA), leading to the phosphorylation of enzymes that promote glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources), ultimately raising blood glucose levels.<sup>[3][5][6][7]</sup> The incorporation of 4-pyridyl-L-alanine into glucagon analogues can improve their solubility and stability, making them more suitable for therapeutic use in conditions like hypoglycemia.<sup>[2][3]</sup>



## Glucagon Receptor Signaling Pathway

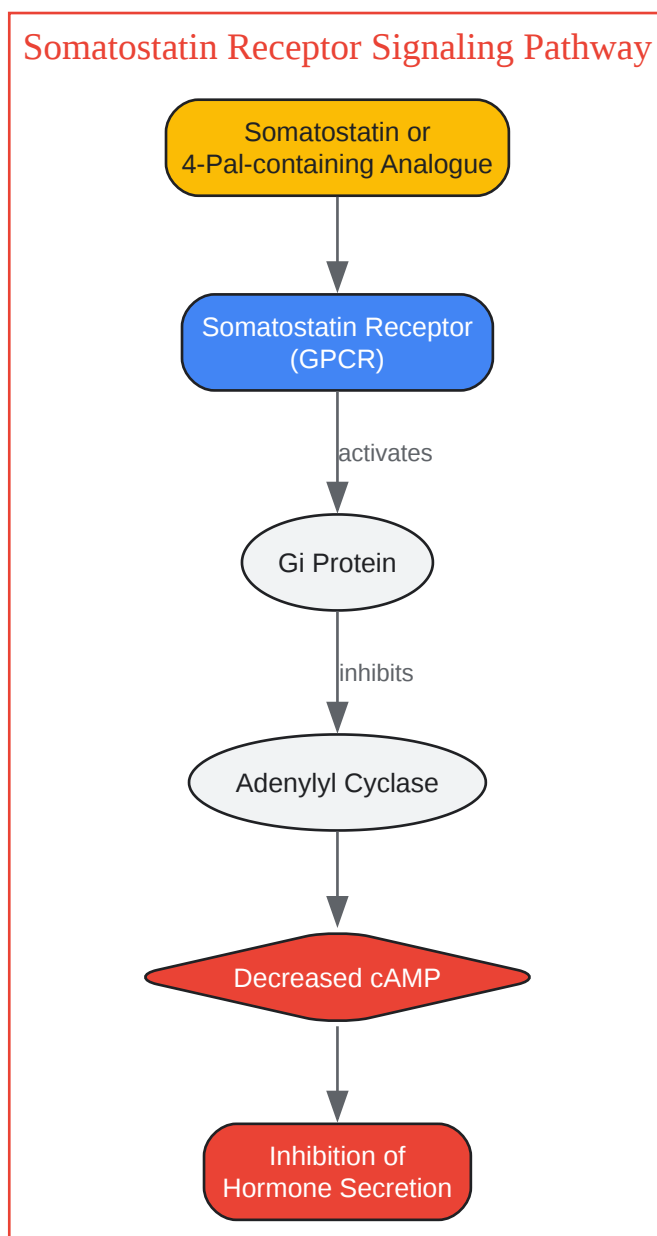
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Simplified diagram of the glucagon receptor signaling pathway.

## Somatostatin Receptor Signaling

Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five GPCRs (SSTR1-5).<sup>[2]</sup><sup>[8]</sup> Somatostatin receptor signaling is often inhibitory, for example, by inhibiting the secretion of other hormones like growth hormone and insulin.<sup>[9]</sup> The binding of somatostatin or its analogues to SSTRs typically activates a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.<sup>[8]</sup> This is in contrast to the glucagon receptor pathway. The incorporation of 4-pyridyl-L-alanine into somatostatin analogues can enhance their binding affinity and selectivity for specific somatostatin receptor subtypes, which is of great interest for the development of targeted therapies for neuroendocrine tumors.

## Somatostatin Receptor Signaling Pathway



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Simplified diagram of the somatostatin receptor signaling pathway.

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